![molecular formula C19H17FN2O2 B2691721 N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1207015-78-8](/img/structure/B2691721.png)
N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide
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Description
N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds Synthesis
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This study emphasizes the synthesis of heterocyclic compounds using thiophenylhydrazonoacetates, leading to a variety of derivatives with potential biological applications. Such compounds are foundational in developing new therapeutic agents, showcasing the importance of heterocyclic chemistry in medicinal chemistry (Mohareb et al., 2004).
Antiviral and Antimicrobial Applications
Benzamide-Based Heterocycles with Antiviral Activity : A novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-avian influenza virus activity. This research underscores the potential of benzamide derivatives in developing antiviral therapeutics, especially against strains like H5N1 (Hebishy et al., 2020).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds : Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed their promising antimicrobial properties against various bacteria and fungi. Such studies are pivotal in addressing the growing concern of antimicrobial resistance and the search for new antimicrobial agents (Sarvaiya et al., 2019).
Cancer Research
Histone Deacetylase Inhibitor for Cancer Therapy : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor highlights the compound's potential in cancer treatment. By selectively inhibiting certain histone deacetylases, it shows promise as an anticancer drug, underscoring the importance of benzamide derivatives in oncology (Zhou et al., 2008).
properties
IUPAC Name |
methyl 4-(4-ethylanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-3-12-7-9-13(10-8-12)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDLYCWIJWHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate |
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